molecular formula C12H10ClN3O B8425532 5-(6-chloro-pyrimidin-4-yloxy)-2,3-dihydro-1H-indole

5-(6-chloro-pyrimidin-4-yloxy)-2,3-dihydro-1H-indole

Cat. No. B8425532
M. Wt: 247.68 g/mol
InChI Key: PNWKSVBKVFXDDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(6-chloro-pyrimidin-4-yloxy)-2,3-dihydro-1H-indole is a useful research compound. Its molecular formula is C12H10ClN3O and its molecular weight is 247.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(6-chloro-pyrimidin-4-yloxy)-2,3-dihydro-1H-indole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(6-chloro-pyrimidin-4-yloxy)-2,3-dihydro-1H-indole including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

5-(6-chloro-pyrimidin-4-yloxy)-2,3-dihydro-1H-indole

Molecular Formula

C12H10ClN3O

Molecular Weight

247.68 g/mol

IUPAC Name

5-(6-chloropyrimidin-4-yl)oxy-2,3-dihydro-1H-indole

InChI

InChI=1S/C12H10ClN3O/c13-11-6-12(16-7-15-11)17-9-1-2-10-8(5-9)3-4-14-10/h1-2,5-7,14H,3-4H2

InChI Key

PNWKSVBKVFXDDC-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=C1C=C(C=C2)OC3=CC(=NC=N3)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 246 mg (1.0 mMol) of 5-(6-chloro-pyrimidin-4-yloxy)-1H-indole (WO 03/099771; Stage 163.1) in 5.5 ml acetic acid is cooled to 10-15° C. Then 314 mg (5 mMol) NaBH3CN are added portionwise. After 1 h stirring, 9 g of ice are added and the mixture is concentrated partially in vacuo. The residue is dissolved in 25 ml 1 N NaOH and extracted three times with EtOAc. The organic layers are washed twice with water and brine, dried (Na2SO4) and concentrated at rt in vacuo: MS: [M+1]+=248; TLC(EtOAc/hexane 1:1): Rf=0.31.
Quantity
246 mg
Type
reactant
Reaction Step One
Quantity
5.5 mL
Type
solvent
Reaction Step One
Quantity
314 mg
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
9 g
Type
reactant
Reaction Step Three

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